4-Methoxy-2,3-dimethylbutyraldehyde
Description
4-Methoxy-2,3-dimethylbutyraldehyde (CAS No. 17587-34-7) is an aliphatic aldehyde with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . Structurally, it features a methoxy group (-OCH₃) at position 4 and methyl groups (-CH₃) at positions 2 and 3 on a butyraldehyde backbone. Its aliphatic nature distinguishes it from aromatic aldehydes, influencing its reactivity, solubility, and physical properties.
Properties
CAS No. |
17587-34-7 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.187 |
IUPAC Name |
4-methoxy-2,3-dimethylbutanal |
InChI |
InChI=1S/C7H14O2/c1-6(4-8)7(2)5-9-3/h4,6-7H,5H2,1-3H3 |
InChI Key |
PVKYMUJYQZSLNR-UHFFFAOYSA-N |
SMILES |
CC(COC)C(C)C=O |
Synonyms |
4-Methoxy-2,3-dimethylbutyraldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-Methoxy-2,3-dimethylbutyraldehyde with structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:
Key Observations :
- Aromatic vs. Aliphatic : The target compound is aliphatic, whereas analogs like 4-Methoxy-2,3-dimethylbenzaldehyde and 4-Methoxy-3-methylbenzaldehyde are aromatic aldehydes. Aromatic derivatives exhibit higher molecular weights and increased stability due to resonance in the benzene ring.
- Substituent Effects : The presence of difluoromethoxy groups (e.g., in 4-(Difluoromethoxy)-3-methoxybenzaldehyde) enhances electronegativity and may alter solubility and reactivity compared to methoxy groups .
Physical and Chemical Properties
- Boiling Point : Aliphatic aldehydes typically have lower boiling points than aromatic analogs. For example, 4-Methoxy-3-methylbenzaldehyde (aromatic) likely has a higher boiling point than the target compound due to stronger π-π interactions .
- Reactivity : The aliphatic aldehyde group in the target compound is more susceptible to nucleophilic addition reactions, while aromatic aldehydes undergo electrophilic substitution .
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